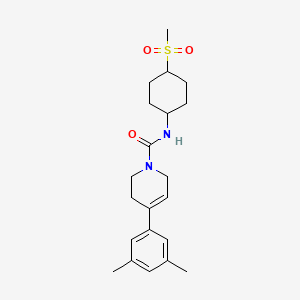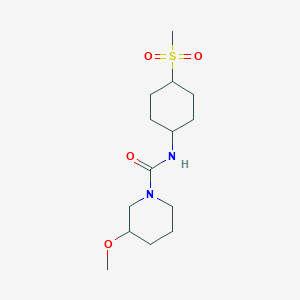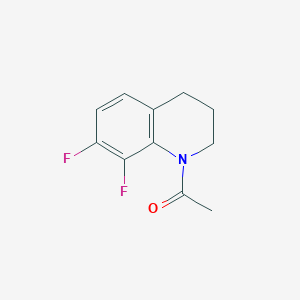![molecular formula C18H25FN2O B6915836 2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide](/img/structure/B6915836.png)
2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutyl group, a 4-fluorophenyl group, and a cyclopentylacetamide moiety, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide typically involves multiple steps, including the formation of the cyclobutyl and 4-fluorophenyl groups, followed by their coupling with the cyclopentylacetamide moiety. Common synthetic routes may involve:
Formation of Cyclobutyl Group: This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Introduction of 4-Fluorophenyl Group: This step may involve halogenation reactions using fluorinating agents.
Coupling Reactions: The final step involves coupling the cyclobutyl and 4-fluorophenyl groups with the cyclopentylacetamide moiety under specific reaction conditions, such as the use of coupling reagents and solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[[cyclobutyl-(4-chlorophenyl)methyl]amino]-N-cyclopentylacetamide
- 2-[[cyclobutyl-(4-bromophenyl)methyl]amino]-N-cyclopentylacetamide
- 2-[[cyclobutyl-(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide
Uniqueness
2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-15-10-8-14(9-11-15)18(13-4-3-5-13)20-12-17(22)21-16-6-1-2-7-16/h8-11,13,16,18,20H,1-7,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHWXHZNOLCVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(C2CCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B6915767.png)

![(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine](/img/structure/B6915785.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[cyclopropyl(propan-2-yl)amino]acetamide](/img/structure/B6915791.png)
![1-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6915807.png)
![1-[1-[(2-Phenoxyphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6915809.png)
![1-[1-[2-[2-(4-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6915812.png)
![N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B6915828.png)
![N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide](/img/structure/B6915849.png)
![N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-3-(7-methyl-1H-indol-3-yl)propanamide](/img/structure/B6915855.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6915860.png)
![N-[(4-tert-butyl-1-hydroxycyclohexyl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B6915862.png)
